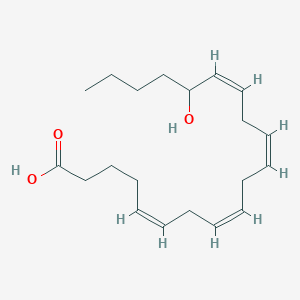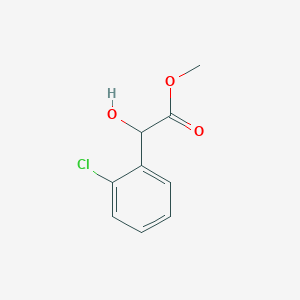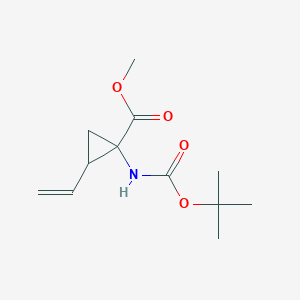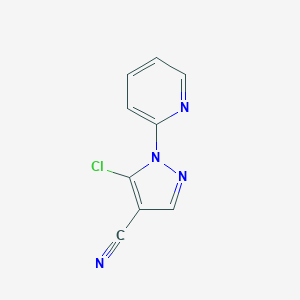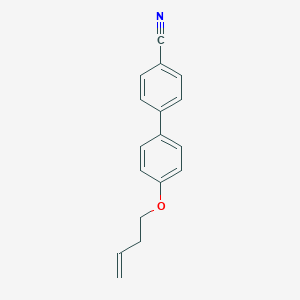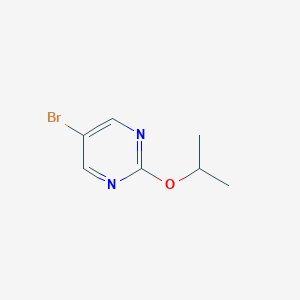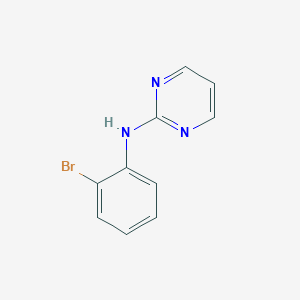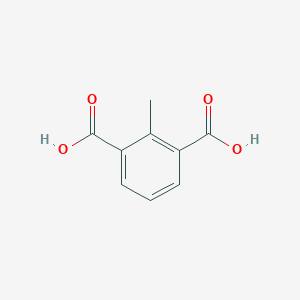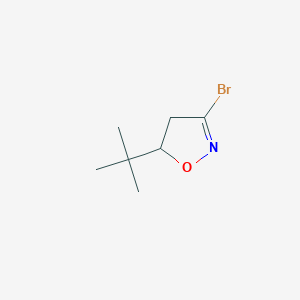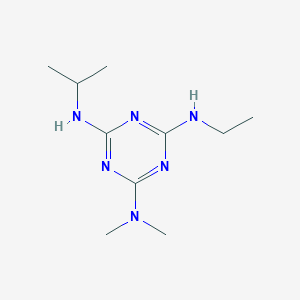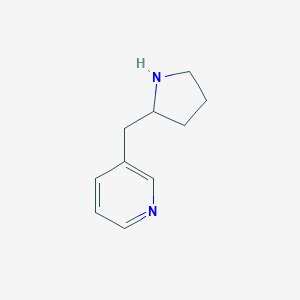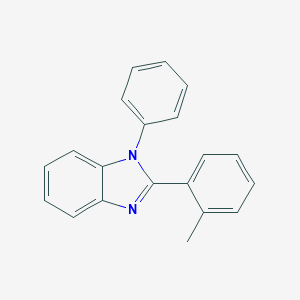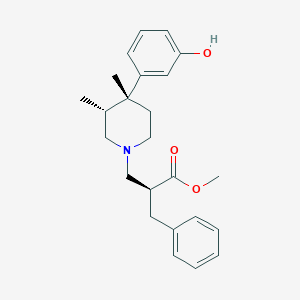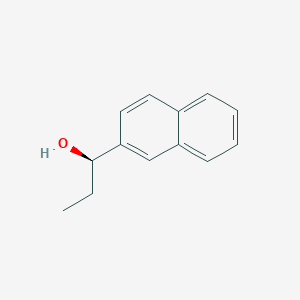
(R)-1-(2-Naphthyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(2-Naphthyl)-1-propanol, also known as (R)-Naphthylpropanolamine, is a chiral compound that has been widely used in scientific research. It is an organic compound that belongs to the class of alcohols and is derived from naphthalene. The compound has a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol.
Mecanismo De Acción
The mechanism of action of (R)-1-(2-Naphthyl)-1-propanol is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction products. The compound forms a complex with the substrate, which directs the reaction towards the desired stereochemistry.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (R)-1-(2-Naphthyl)-1-propanol. However, it has been reported to exhibit low toxicity and is considered safe for laboratory use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (R)-1-(2-Naphthyl)-1-propanol in laboratory experiments is its ability to control the stereochemistry of the reaction products. The compound is also readily available and relatively easy to synthesize. However, one of the limitations of using the compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on (R)-1-(2-Naphthyl)-1-propanol. One of the areas of interest is the development of new chiral ligands and auxiliaries based on the structure of the compound. Another area of research is the application of the compound in the synthesis of new pharmaceuticals and agrochemicals. The compound can also be used in the development of new analytical methods for the separation and analysis of chiral compounds.
Métodos De Síntesis
The synthesis of (R)-1-(2-Naphthyl)-1-propanol involves the reduction of 2-naphthylpropanone with a chiral reducing agent. One of the commonly used reducing agents is L-selectride, which is a lithium aluminum hydride derivative. The reduction reaction is carried out in anhydrous ether or tetrahydrofuran (THF) under inert gas atmosphere. The reaction yields a racemic mixture of (R)- and (S)-1-(2-Naphthyl)-1-propanol, which can be separated by chiral chromatography.
Aplicaciones Científicas De Investigación
(R)-1-(2-Naphthyl)-1-propanol has been extensively used in scientific research as a chiral auxiliary and a ligand in asymmetric synthesis. It has been used in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. The compound has also been used as a chiral selector in chromatography and capillary electrophoresis.
Propiedades
Número CAS |
112576-12-2 |
|---|---|
Nombre del producto |
(R)-1-(2-Naphthyl)-1-propanol |
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(1R)-1-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3/t13-/m1/s1 |
Clave InChI |
GYGXCXXVEPTSQL-CYBMUJFWSA-N |
SMILES isomérico |
CC[C@H](C1=CC2=CC=CC=C2C=C1)O |
SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)O |
SMILES canónico |
CCC(C1=CC2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



